molecular formula C9H4F3NO2 B8066102 4,6,7-trifluoro-1H-indole-2-carboxylic acid

4,6,7-trifluoro-1H-indole-2-carboxylic acid

Cat. No.: B8066102
M. Wt: 215.13 g/mol
InChI Key: FDONAEMTXHBAJT-UHFFFAOYSA-N
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Description

4,6,7-Trifluoro-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C9H4F3NO2. It is a derivative of indole, a heterocyclic aromatic organic compound, and is characterized by the presence of three fluorine atoms at the 4th, 6th, and 7th positions of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-trifluoro-1H-indole-2-carboxylic acid typically involves the use of 2,4,5-trifluorobenzoic acid as a starting material. The process includes several steps such as halogenation, cyclization, and carboxylation under controlled conditions . One common method involves the substitution of 2,3,5-trifluoroaniline, followed by cyclization to form the indole ring .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often employ advanced techniques such as continuous flow synthesis and catalytic processes to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trifluoro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism by which 4,6,7-trifluoro-1H-indole-2-carboxylic acid exerts its effects is primarily through its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes, such as the SARS-CoV-2 3CLpro protease, by binding to the active site and preventing substrate access . This interaction disrupts the normal function of the enzyme, thereby inhibiting viral replication or other biological processes.

Comparison with Similar Compounds

  • 4,5,6-Trifluoro-1H-indole-2-carboxylic acid
  • 5,6,7-Trifluoro-1H-indole-2-carboxylic acid
  • 4,6,7-Trifluoro-1H-indole-3-carboxylic acid

Uniqueness: 4,6,7-Trifluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and development .

Properties

IUPAC Name

4,6,7-trifluoro-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO2/c10-4-2-5(11)7(12)8-3(4)1-6(13-8)9(14)15/h1-2,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDONAEMTXHBAJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C(=C1F)F)NC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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